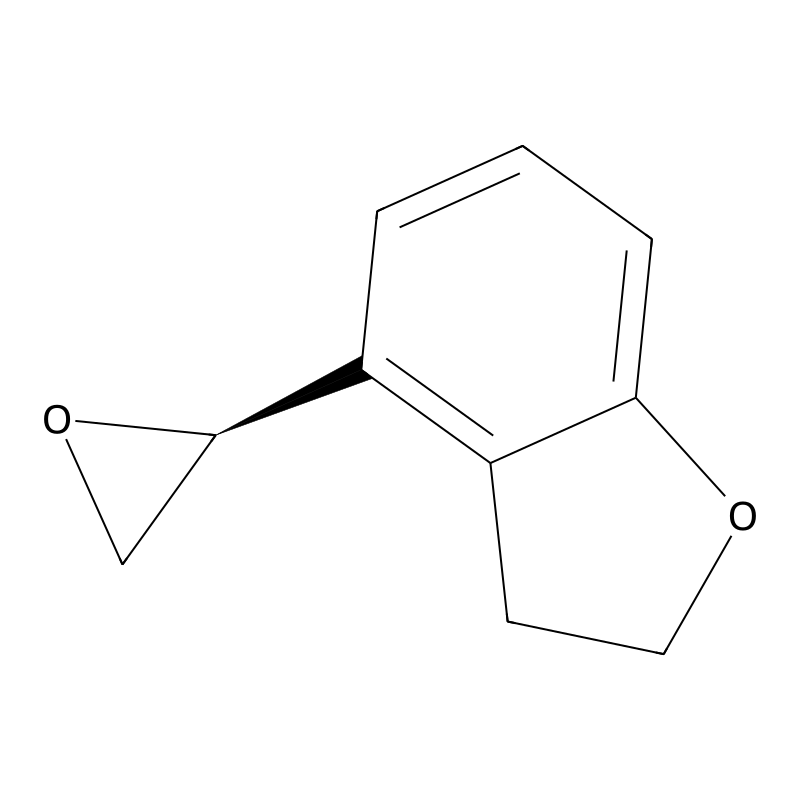

2,3-Dihydro-4-(2S)-2-oxiranyl-benzofuran

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

2,3-Dihydro-4-(2S)-2-oxiranyl-benzofuran is a heterocyclic organic compound characterized by its unique structure, which includes a benzofuran moiety fused with a dihydro and an oxirane (epoxide) ring. This compound belongs to the class of benzofurans, which are known for their diverse biological activities and potential applications in medicinal chemistry. The oxirane group in its structure contributes to its reactivity and potential interactions with biological targets.

The chemical reactivity of 2,3-dihydro-4-(2S)-2-oxiranyl-benzofuran can be attributed to the presence of the oxirane ring, which is known to undergo nucleophilic ring-opening reactions. This property allows for the formation of various derivatives through reactions with nucleophiles such as amines or alcohols. For instance, the treatment of this compound with lithium diisopropylamide (LDA) can lead to the formation of hydroxymethyl derivatives, showcasing its versatility in synthetic organic chemistry .

Moreover, 2,3-dihydro-4-(2S)-2-oxiranyl-benzofuran can be synthesized from precursors like 2-hydroxyphenylmethanones through a multi-step process involving oxirane formation and subsequent transformations . This pathway highlights its potential as an intermediate in the synthesis of more complex molecules.

Compounds related to benzofurans, including 2,3-dihydro-4-(2S)-2-oxiranyl-benzofuran, exhibit a range of biological activities. These include anti-inflammatory, analgesic, and antimicrobial properties. Research indicates that derivatives of benzofurans have shown promise in modulating various biological pathways, potentially leading to therapeutic applications in treating conditions such as pain and inflammation . The specific biological activity of 2,3-dihydro-4-(2S)-2-oxiranyl-benzofuran has not been extensively documented, but its structural features suggest it may possess similar bioactive properties.

The synthesis of 2,3-dihydro-4-(2S)-2-oxiranyl-benzofuran typically involves several key steps:

- Formation of Benzofuran: Starting materials such as salicylic aldehydes undergo cyclization to form benzofuran derivatives.

- Oxirane Formation: The introduction of an oxirane group is achieved through treatment with reagents like trimethylsulfonium iodide under specific conditions .

- Subsequent Modifications: Further reactions can modify the compound to enhance its biological activity or alter its chemical properties.

These methods highlight the compound's synthetic accessibility and potential for further derivatization.

The applications of 2,3-dihydro-4-(2S)-2-oxiranyl-benzofuran extend into various fields:

- Medicinal Chemistry: Its derivatives may serve as lead compounds for drug development targeting inflammation and pain management.

- Chemical Synthesis: As an intermediate in organic synthesis, it can facilitate the creation of more complex molecular architectures.

- Material Science: Potential uses in developing functional materials due to its unique structural properties.

Several compounds share structural similarities with 2,3-dihydro-4-(2S)-2-oxiranyl-benzofuran. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Hydroxymethylbenzofuran | Hydroxymethyl substitution on benzofuran | Exhibits enhanced solubility and bioactivity |

| 5-Hydroxy-1-benzofuran | Hydroxyl group at position 5 | Known for strong antioxidant properties |

| Methyl 5-hydroxy-3-methylbenzofuran | Methyl substitution at position 3 | Increased lipophilicity enhancing membrane penetration |

| 6-Methoxybenzofuran | Methoxy group at position 6 | Potentially improved pharmacokinetic properties |

These compounds illustrate variations in functional groups that influence their biological activities and applications. The unique presence of the oxirane ring in 2,3-dihydro-4-(2S)-2-oxiranyl-benzofuran distinguishes it from other benzofurans by potentially enhancing reactivity and interaction capabilities.

Traditional Catalytic Approaches

Palladium-Catalyzed Cyclization Reactions

Palladium-catalyzed reactions have emerged as an effective approach for the synthesis of 2,3-Dihydro-4-(2S)-2-oxiranyl-benzofuran. The synthesis can be achieved through palladium-catalyzed oxidative cyclization reactions, which allow for the formation of the benzofuran core structure. Among various palladium catalysts tested, palladium(II) acetate has displayed superior reactivity in these oxidative cyclization reactions. The reaction conditions typically involve the use of an oxidant such as silver carbonate, along with additives like pivalic acid, which significantly enhances the yield of the desired product.

Recent advancements in this field include palladium-catalyzed migratory cyclization approaches for the synthesis of benzoheterocycles. This process involves the simultaneous cleavage of two C–H bonds to form a new carbon-carbon bond, a process distinct from traditional Heck-type alkenylation processes. Detailed mechanistic studies have shown that trans-1,2-metal migration from the α-position to the trans-β-position of the C=C double bond is a key step in the catalytic cycle.

Another innovative approach involves the palladium-catalyzed decarboxylative (4 + 3) cycloaddition of bicyclobutanes with 2-alkylidenetrimethylene carbonates for the synthesis of 2-oxabicyclo[4.1.1]octanes. This method represents a novel strategy for realizing the cycloaddition of bicyclobutanes through the activation of the "X" cycloaddition partner, unlike previous catalytic polar (3 + X) cycloadditions of bicyclobutanes, which are typically achieved through the activation of bicyclobutane substrates.

Palladium-catalyzed cyclization reactions also provide access to silyl benzofurans via tandem cyclization and silylation from easily accessible 1,6-enynes and disilanes. This protocol features excellent functional group tolerance and mild reaction conditions, yielding benzofuran derivatives in moderate to good yields. The methodology successfully realizes the construction of silyl benzofurans with disilanes as the silyl source.

Grignard Reagent-Mediated Annulation Strategies

The use of Grignard reagents provides another valuable approach for the synthesis of 2,3-Dihydro-4-(2S)-2-oxiranyl-benzofuran derivatives. Grignard reagents prepared by low-temperature halogen-metal exchange of acetoxy iodocoumarins and acetoxy bromonaphthalene can be added to epoxy aldehydes to complete the synthesis of various benzofuran derivatives.

This methodology has enabled the first syntheses of several naturally occurring compounds, including vaginidiol, vaginol, smyrindiol, xanthoarnol, and avicenol A. The versatility of this approach lies in its ability to introduce various substituents at specific positions of the benzofuran core structure. The process typically begins with the preparation of the Grignard reagent, followed by reaction with the appropriate epoxy aldehyde. The resulting adducts can then undergo further transformations to yield the desired benzofuran derivatives.

Interestingly, when vaginidiol or vaginol is subjected to acid-catalyzed fragmentation, angelicin is produced, while smyrindiol or xanthoarnol affords psoralen. In both cases, the trans isomers fragment only twice as fast as the cis isomers, possibly through the intermediacy of a common benzylic cation, which may have implications for the biosynthesis of angelicin and psoralen.

One-Pot Synthesis Techniques

Epoxy Aldehyde Reactivity and Domino Reactions

One-pot synthesis techniques using epoxy aldehydes represent an efficient approach to synthesizing 2,3-Dihydro-4-(2S)-2-oxiranyl-benzofuran and related derivatives. Two practical one-step syntheses of 2,3-dihydro-3-hydroxy-2-hydroxyalkylbenzofurans from readily available optically pure α,β-epoxy aldehydes have been developed. In this approach, electron-deficient resorcinols react with epoxy aldehydes using either Cs₂CO₃ in DMF or KOH/CaCl₂ in MeOH to give the desired adducts. This methodology has been successfully applied to the synthesis of brosimacutin G and other related compounds.

Domino reactions have also played a significant role in synthesizing heterocyclic systems, including benzofurans. These reactions allow for the efficient and selective synthesis of numerous heterocyclic scaffolds. The domino reactions typically involve a sequence of transformations that occur in a single reaction vessel, eliminating the need for isolation of intermediates and thereby increasing the overall efficiency of the synthesis.

A facile one-pot synthesis of oxygen- and nitrogen-containing benzoheterocycles has been achieved through [4 + 1] annulation of para-quinone methides. Under mild and metal-free reaction conditions, this approach has led to the efficient synthesis of functionalized 2,3-dihydrobenzofuran, benzofuran-2(3H)-one, and indole derivatives in moderate to good yields (up to 72%). The process involves a [4 + 1] annulation of para-quinone methides, followed by an oxidation/elimination sequence.

Acid-Catalyzed Cyclization of Alkynylphenols

Acid-catalyzed cyclization of alkynylphenols provides another route to the synthesis of benzofuran derivatives. The cyclization of 2-alkynylphenol derivatives has been applied to the synthesis of various substituted benzofurans. Additionally, a gold-catalyzed intermolecular coupling of o-alkynylphenols with haloalkynes has been developed to give vinyl benzofurans. This approach offers a convenient and mild protocol for the synthesis of benzofuran derivatives, which could potentially be extended to the synthesis of 2,3-Dihydro-4-(2S)-2-oxiranyl-benzofuran.

Alternative Synthetic Routes

Electrochemical Cyclization with Diselenides

Electrochemical approaches offer sustainable and environmentally friendly methods for the synthesis of benzofuran derivatives. An electrochemical oxidative intramolecular cyclization reaction between 2-alkynylphenol derivatives and different diselenide species has been developed to generate a wide variety of substituted-benzo[b]furans. This method, driven by galvanostatic electrolysis assembled in an undivided cell, provides efficient transformation under oxidant-free, base-free, and metal-free conditions in an open system at room temperature.

The procedure has been proven to be robust and can be applied at gram-scale, with wide applicability in the synthesis of various benzofuran derivatives, including 2,3-dihydro-organochalcogenyl-benzo[b]chalcogenophenes. The regioselective electrochemical synthesis provides high yields and demonstrates excellent functional group compatibility.

Linear paired electrolysis strategies have also been developed to enable redox-neutral (3 + 2) annulation of benzofuran with vinyldiazo compounds. This method facilitates the formation of benzofuran-fused tricyclic scaffolds, which are valuable in synthetic chemistry and medicinal applications. The transformation proceeds through sequential anodic oxidation and cathodic reduction, leveraging a radical cation pathway to deliver polycyclic compounds with high selectivity. The efficiency and mechanism of this process have been thoroughly validated using cyclic voltammetry and in situ electrochemical mass spectrometry (EC-MS) and supported by theoretical calculations, shedding light on the potential of redox-neutral electrochemical transformations.

Interrupted Pummerer Reaction Pathways

The interrupted Pummerer reaction provides a novel route to synthesize benzofurans. A new method to prepare multisubstituted benzofurans from alkynyl sulfoxides and phenols via the interrupted Pummerer reaction has been developed. This approach involves the electrophilic activation of the electron-deficient alkynyl sulfinyl group, followed by reaction with phenols. Based on the good availability of alkynyl sulfoxides, this method successfully prepares various functionalized benzo[b]furans from readily available alkynes, thiosulfonates, and phenols.

The interrupted Pummerer reactions are emerging methods to synthesize highly functionalized organosulfur compounds from sulfoxides by the electrophilic activation of S=O bonds. While several unique transformations of a range of alkenyl and aryl sulfoxides with various nucleophiles have been achieved through the electrophilic activation of the sulfoxide moieties followed by smooth charge-accelerated -sigmatropic rearrangement, the interrupted Pummerer reactions of alkynyl sulfoxides have not been extensively developed, possibly due to the electron-deficient nature of the sulfoxide moiety by the electron-withdrawing sp-hybridized carbon.

Rhodium-Mediated C–H Activation Strategies

Rhodium-catalyzed C–H functionalization reactions offer another approach to synthesizing benzofuran derivatives. A comprehensive summary of computational work on rhodium-catalyzed C–H functionalization reactions has provided insights into the mechanistic aspects of these transformations. The mechanistic study is divided into three main parts: C–H bond cleavage step, transformation of the C–Rh bond, and regeneration of the active catalyst.

In the C–H bond cleavage step, four possible mechanisms have been identified: concerted metalation–deprotonation (CMD), oxidative addition (OA), Friedel–Crafts-type electrophilic aromatic substitution (SEAr), and σ-complex assisted metathesis (σ-CAM). Subsequent transformation of the C–Rh bond, for example, via insertion of CO, olefin, alkyne, carbene, or nitrene, constructs new C–C or C–heteroatom bonds, which can be applied to the synthesis of various benzofuran derivatives, including 2,3-Dihydro-4-(2S)-2-oxiranyl-benzofuran.

For the regeneration of the active catalyst, reductive elimination of a high-valent rhodium complex and protonation of the C–Rh bond are emphasized as potential mechanism candidates. Depending on the specific reaction conditions and substrates, rhodium catalysis might proceed via Rh(I)/Rh(III), Rh(II)/Rh(IV), Rh(III)/Rh(V), or non-redox-Rh(III) catalytic cycles.

Table 1: Comparative Analysis of Synthetic Approaches for 2,3-Dihydro-4-(2S)-2-oxiranyl-benzofuran

| Synthetic Approach | Key Reagents | Reaction Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Palladium-Catalyzed Cyclization | Pd(OAc)₂, Ag₂CO₃, Pivalic acid | Toluene, elevated temperature | Moderate to high | Excellent functional group tolerance | Requires noble metal catalysts |

| Grignard Reagent-Mediated Annulation | Grignard reagents, epoxy aldehydes | Low temperature | Moderate | Versatile for introducing substituents | Moisture sensitivity |

| Epoxy Aldehyde One-Pot Synthesis | Electron-deficient resorcinols, epoxy aldehydes | Cs₂CO₃ in DMF or KOH/CaCl₂ in MeOH | Good to excellent | Single-step synthesis | Limited substrate scope |

| Electrochemical Cyclization | 2-alkynylphenol derivatives, diselenides | Galvanostatic electrolysis, room temperature | Good to excellent | Environmentally friendly, metal-free | Specialized equipment required |

| Interrupted Pummerer Reaction | Alkynyl sulfoxides, phenols | Various activators | Moderate to good | Access to highly functionalized products | Requires preparation of sulfoxides |

| Rhodium-Catalyzed C–H Activation | Rh catalysts, various directing groups | Varied depending on substrate | Moderate | Selective functionalization | Expensive catalysts |

Table 2: Physical and Chemical Properties of 2,3-Dihydro-4-(2S)-2-oxiranyl-benzofuran

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₀H₁₀O₂ |

| CAS Number | 252577-77-8 |

| Structural Features | Benzofuran core with an oxiranyl substituent at the 4-position |

| Stereochemistry | (2S) configuration at the oxiranyl group |

| Reactivity | Reactive oxirane ring capable of ring-opening reactions |

| Applications | Intermediate in the synthesis of tasimelteon |

| Pharmacological Activities | Anti-inflammatory and anticancer properties |

Manganese(III) Porphyrin-Catalyzed Epoxidation

Manganese(III) porphyrin complexes serve as highly effective biomimetic catalysts for the oxidation of benzofuran derivatives, including 2,3-dihydro-4-(2S)-2-oxiranyl-benzofuran [2] [3]. These metalloporphyrin systems function as models of cytochrome P450 enzymes and demonstrate remarkable catalytic efficiency in oxidizing aromatic heterocycles [4].

The catalytic mechanism involves the formation of high-valent manganese-oxo intermediates, specifically manganese(V)=O species, which act as the active oxidizing agents [5] [6]. In the presence of hydrogen peroxide or iodosylbenzene as terminal oxidants, manganese(III) porphyrins undergo a two-electron oxidation to generate the highly electrophilic manganese(V)=O intermediate [7] [8]. This species exhibits exceptional reactivity toward benzofuran substrates, facilitating selective oxidation reactions [2].

Studies utilizing different manganese porphyrin catalysts have revealed significant variations in reactivity and selectivity. Water-soluble manganese(III) tetrakis(4-sulfonatophenyl)porphyrin (Mn(III)TSPP) demonstrates conversions of 85-95% for benzofuran derivatives when employing hydrogen peroxide as the oxidant [2]. Cationic manganese(III) tetrakis(1-methyl-4-pyridinium)porphyrin (Mn(III)TMPyP) exhibits different product distributions, favoring hydroxylation products over epoxidation [6] [9].

The mechanistic pathway for porphyrin-catalyzed epoxidation proceeds through initial coordination of the oxidant to the manganese center, followed by heterolytic cleavage to form the active manganese(V)=O species [5] [10]. The electrophilic oxygen atom subsequently attacks the electron-rich benzofuran ring, particularly at positions with high electron density [2]. For 2,3-dihydro-4-(2S)-2-oxiranyl-benzofuran, the existing epoxide functionality may influence the regioselectivity of further oxidation, potentially directing attack to alternative positions on the benzofuran core [4].

Ion mobility mass spectrometry studies have provided crucial insights into the mechanism of manganese porphyrin-catalyzed oxidations [5]. These investigations reveal that iodosylbenzene initially forms an adduct with the manganese porphyrin, which subsequently decomposes to generate the reactive manganese(V)=O intermediate. The position of the oxo ligand (inside or outside the porphyrin cavity) significantly influences the reactivity toward substrate molecules [5].

Temperature and solvent effects play critical roles in determining the efficiency and selectivity of manganese porphyrin-catalyzed oxidations [2] [3]. Optimal conditions typically involve mild temperatures (room temperature to 40°C) and polar aprotic solvents such as acetonitrile or dichloromethane [11] [12]. The presence of coordinating solvents or additives can significantly modulate the catalytic activity by affecting the formation and stability of the active manganese-oxo intermediate [10].

Hydrogen Peroxide-Mediated Lactone Formation

Hydrogen peroxide serves as an environmentally benign oxidant capable of facilitating lactone formation from benzofuran derivatives through multiple mechanistic pathways [13] [14]. The oxidation of 2,3-dihydro-4-(2S)-2-oxiranyl-benzofuran by hydrogen peroxide can proceed via several distinct routes, depending on reaction conditions and the presence of catalytic species [15].

The Baeyer-Villiger oxidation represents a primary pathway for lactone formation when ketone functionality is present or generated in the substrate [13]. This mechanism involves the nucleophilic attack of hydrogen peroxide on a carbonyl carbon, forming a Criegee intermediate that subsequently undergoes rearrangement with migration of an alkyl or aryl group [13]. For benzofuran derivatives, this process can lead to the formation of benzofuranones or ring-expanded lactones [16].

In the specific case of 2,3-dihydro-4-(2S)-2-oxiranyl-benzofuran, hydrogen peroxide-mediated oxidation may initially target the electron-rich benzofuran ring system [2]. The oxidation can proceed through formation of epoxide intermediates, which subsequently undergo ring-opening and cyclization reactions to yield lactone products [16]. The stereochemistry of the existing (2S)-oxiranyl substituent influences the regioselectivity and stereochemical outcome of these transformations [17].

Electrochemical studies have demonstrated that hydrogen peroxide can be generated in situ during oxidation reactions, providing both the oxidizing equivalents and the nucleophilic species necessary for lactone formation [14]. The electrochemical formation and activation of hydrogen peroxide at fluorine-doped tin oxide electrodes enables Baeyer-Villiger oxygenation with high normalized reaction rates, significantly exceeding those observed for simple hydrogen peroxide formation [14].

The mechanism of hydrogen peroxide-mediated lactone formation often involves radical intermediates, particularly hydroxyl radicals generated through Fenton or Fenton-like reactions [18]. These highly reactive species can abstract hydrogen atoms from benzylic positions or add to aromatic rings, initiating cascade reactions that ultimately lead to lactone products [19]. The presence of transition metal catalysts can significantly enhance the efficiency of these radical-mediated transformations [15].

Coupled oxidation reactions represent another important pathway for hydrogen peroxide-mediated lactone formation [15]. In these processes, the oxidation of one substrate molecule provides the driving force for the transformation of another molecule, resulting in efficient utilization of the oxidizing equivalents [15]. This approach has proven particularly effective for the synthesis of novel lactones from furan derivatives under mild reaction conditions [17].

Reactivity with Electrophiles and Nucleophiles

Epoxide Ring Opening in Acidic/Basic Conditions

The oxirane ring in 2,3-dihydro-4-(2S)-2-oxiranyl-benzofuran exhibits characteristic epoxide reactivity, undergoing ring-opening reactions under both acidic and basic conditions with distinct regioselectivity patterns [20] [21]. These reactions proceed through different mechanistic pathways depending on the reaction conditions and the nature of the nucleophile involved [22] [23].

Under acidic conditions, epoxide ring opening occurs through initial protonation of the oxygen atom, rendering it a better leaving group and increasing the electrophilicity of the epoxide carbons [22]. The mechanism proceeds via a pathway with substantial SN1 character, where nucleophilic attack preferentially occurs at the more substituted carbon atom [24]. For 2,3-dihydro-4-(2S)-2-oxiranyl-benzofuran, this would result in attack at the carbon bearing the benzofuran substituent, leading to Markovnikov-like regioselectivity [25].

The stereochemical outcome of acidic epoxide opening involves inversion of configuration at the attacked carbon center, despite the SN1-like character of the reaction [24]. This stereochemical result provides evidence against the formation of a fully developed carbocation intermediate and suggests a concerted or highly synchronous process [22]. The reaction typically employs weak nucleophiles such as water, alcohols, or halide ions, which require acid activation of the epoxide for efficient ring opening [26].

Basic conditions for epoxide ring opening involve strong nucleophiles that can directly attack the epoxide without prior activation [21] [23]. The mechanism under these conditions follows a clear SN2 pathway, with nucleophilic attack occurring at the less substituted carbon atom [21]. For the oxiranyl substituent in 2,3-dihydro-4-(2S)-2-oxiranyl-benzofuran, this would result in ring opening at the terminal carbon of the epoxide, providing anti-Markovnikov regioselectivity [20].

Nucleophiles capable of effecting epoxide ring opening under basic conditions include hydroxide ions, alkoxide ions, Grignard reagents, organolithium compounds, and lithium aluminum hydride [26] [23]. These strong nucleophiles can overcome the poor leaving group ability of the alkoxide ion formed upon ring opening [21]. The reaction proceeds with complete inversion of stereochemistry at the attacked carbon center, consistent with the SN2 mechanism [27].

The regioselectivity of epoxide ring opening can be rationalized based on the reaction mechanism and the nature of the nucleophile [28] [25]. Under acidic conditions, the more substituted carbon develops greater partial positive charge due to better stabilization of the developing carbocation character, making it the preferred site for nucleophilic attack [22]. Conversely, under basic conditions, steric factors dominate, and the less hindered carbon becomes the favored target for nucleophilic attack [23].

Intramolecular epoxide ring opening reactions can occur when suitable nucleophilic centers are present within the same molecule [26]. For 2,3-dihydro-4-(2S)-2-oxiranyl-benzofuran, the benzofuran oxygen atom could potentially participate in intramolecular ring opening under appropriate conditions, leading to the formation of bicyclic or spirocyclic products [29].

Participation in Michael Additions and Cyclizations

The 2,3-dihydro-4-(2S)-2-oxiranyl-benzofuran molecule can participate in Michael addition reactions as both a nucleophile and an electrophile, depending on the reaction conditions and the nature of the coupling partners [30] [31]. The presence of both benzofuran and epoxide functionalities provides multiple reactive sites for these important carbon-carbon bond-forming reactions [32].

As a nucleophile, the benzofuran ring system can undergo Michael addition to α,β-unsaturated carbonyl compounds through generation of benzofuran enolate intermediates [32] [33]. Deprotonation at the 3-position of the benzofuran ring creates an enolate that can attack the β-carbon of Michael acceptors such as acrylates, crotonates, or vinyl ketones [30]. The stereochemistry of the (2S)-oxiranyl substituent influences the facial selectivity of these additions, potentially leading to the formation of diastereomeric products [33].

Highly enantioselective Michael addition reactions have been developed using chiral catalysts, particularly bifunctional squaramide organocatalysts [32]. These systems enable the synthesis of quaternary-tertiary stereocenter pairs with excellent enantioselectivity when 2-substituted benzofuran-3(2H)-ones participate as Michael donors [32]. The proximity of the oxiranyl substituent in 2,3-dihydro-4-(2S)-2-oxiranyl-benzofuran may provide additional stereochemical control in such transformations.

The epoxide functionality can also participate in Michael-type addition reactions under appropriate conditions [29]. Ring opening of the epoxide by carbon nucleophiles, particularly those generated from active methylene compounds or enolates, can lead to the formation of new carbon-carbon bonds [34]. These reactions typically require activation of the epoxide through Lewis acid coordination or protonation to enhance its electrophilicity [29].

Cascade reactions involving sequential Michael addition and cyclization steps provide powerful strategies for the rapid construction of complex polycyclic structures [33] [35]. The 2,3-dihydro-4-(2S)-2-oxiranyl-benzofuran substrate can undergo Michael addition followed by intramolecular cyclization involving the epoxide functionality, leading to fused ring systems [35]. These domino processes often proceed with high efficiency and excellent stereocontrol when appropriate catalytic systems are employed [33].

Radical-mediated cyclization reactions represent another important class of transformations involving benzofuran derivatives [36]. Single electron transfer processes can initiate radical cascades that involve both the benzofuran core and the epoxide substituent [36]. These reactions typically employ strong bases such as lithium diisopropylamide or lithium hexamethyldisilazide to generate heteroatom anions that serve as single electron donors [36].

The mechanism of radical cyclizations involves initial electron transfer from heteroatom anions to electrophilic centers, followed by radical coupling processes [36]. For 2,3-dihydro-4-(2S)-2-oxiranyl-benzofuran, the benzofuran system can undergo radical cyclization with various heteroatom-centered radicals to afford 3-functionalized products [36]. The epoxide functionality may also participate in these processes through radical-induced ring opening reactions [29].

Transition metal-catalyzed cyclization reactions provide additional opportunities for the functionalization of 2,3-dihydro-4-(2S)-2-oxiranyl-benzofuran [37]. Palladium-catalyzed oxidative cyclization reactions can effect C-H functionalization of the benzofuran ring system while simultaneously incorporating the epoxide functionality into new ring structures [37]. These processes typically require oxidants such as silver carbonate or copper acetate to maintain the catalytic cycle [37].

The synthetic utility of Michael additions and cyclizations involving 2,3-dihydro-4-(2S)-2-oxiranyl-benzofuran extends to the preparation of natural product analogs and pharmaceutical intermediates. The combination of benzofuran and epoxide functionalities provides a versatile platform for the construction of diverse molecular architectures through carefully designed reaction sequences [38].

XLogP3

Dates

Explore Compound Types